Product packaging for Bis(2,5-dimethylheptyl) phthalate(Cat. No.:CAS No. 85391-48-6)

Bis(2,5-dimethylheptyl) phthalate

Cat. No.: B12648797
CAS No.: 85391-48-6
M. Wt: 418.6 g/mol
InChI Key: ABJMNVCTWJQTJZ-UHFFFAOYSA-N
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Description

Bis(2,5-dimethylheptyl) phthalate is a high molecular weight phthalate ester primarily investigated for its application as a plasticizer in polymer research. Phthalates are a class of chemicals mainly used to soften and increase the flexibility of polyvinyl chloride (PVC) and other polymers . As a plasticizer, it integrates into the polymer matrix, reducing the glass transition temperature and improving the material's durability and flexibility . This compound is of significant interest in material science for developing and testing flexible plastic formulations. Beyond its material applications, phthalates like this compound are also studied as endocrine-disrupting chemicals (EDCs) in toxicological and biomedical research . They can interfere with hormonal systems by multiple mechanisms, including through genomic action by binding to nuclear receptors like the peroxisome proliferator-activated receptor (PPAR) and non-genomic actions involving signaling pathways such as MAPK and cAMP . Research has linked phthalate exposure to various reproductive health effects, making them a critical compound in studies investigating environmental impacts on human health . This product is provided "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B12648797 Bis(2,5-dimethylheptyl) phthalate CAS No. 85391-48-6

Properties

CAS No.

85391-48-6

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

bis(2,5-dimethylheptyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-7-19(3)13-15-21(5)17-29-25(27)23-11-9-10-12-24(23)26(28)30-18-22(6)16-14-20(4)8-2/h9-12,19-22H,7-8,13-18H2,1-6H3

InChI Key

ABJMNVCTWJQTJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC

Origin of Product

United States

Synthesis and Derivatization Studies of Bis 2,5 Dimethylheptyl Phthalate

Advanced Synthetic Routes to Bis(2,5-dimethylheptyl) Phthalate (B1215562)

The primary industrial method for producing bis(2,5-dimethylheptyl) phthalate is through the direct esterification of phthalic anhydride (B1165640) with 2,5-dimethylheptanol. This process is a cornerstone of phthalate manufacturing, with ongoing research focused on optimizing reaction conditions and catalyst efficiency.

Esterification Methodologies and Catalysis

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with two equivalents of 2,5-dimethylheptanol. The reaction proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, catalyzed esterification to the diester. nih.govresearchgate.net The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the final product.

A variety of catalysts can be employed for this esterification. Commonly used catalysts in the synthesis of phthalates include strong acids like sulfuric acid and p-toluenesulfonic acid. google.com However, these can lead to side reactions and product discoloration, particularly at the high temperatures required for the esterification of branched alcohols.

To overcome these limitations, organometallic catalysts, particularly those based on titanium and zirconium, are preferred. google.com Compounds such as tetraalkyl titanates (e.g., tetraisopropyl titanate or tetra-n-butyl titanate) and zirconium-based catalysts have demonstrated high activity and selectivity in the synthesis of various phthalate esters. google.com These catalysts operate via a mechanism that involves the coordination of the alcohol and subsequent nucleophilic attack on the phthalic anhydride. The general reaction scheme is presented below:

Reaction Scheme for the Synthesis of this compound

Phthalic Anhydride + 2,5-Dimethylheptanol → Mono(2,5-dimethylheptyl) phthalate + H₂O

Mono(2,5-dimethylheptyl) phthalate + 2,5-Dimethylheptanol → this compound + H₂O

The reaction is typically carried out at elevated temperatures, often in the range of 180-260°C, to facilitate the reaction and remove water. google.com The choice of catalyst and reaction conditions significantly impacts the reaction rate, yield, and purity of the final product.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. For phthalate synthesis, this translates to the use of less hazardous catalysts, solvent-free reaction conditions, and the development of processes that minimize waste and energy consumption.

The use of solid acid catalysts, such as zeolites and ion-exchange resins, is a promising green alternative to traditional liquid acid catalysts. These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process.

Furthermore, research is ongoing to develop catalytic systems that allow for lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. The design of more efficient and selective catalysts, including novel organometallic complexes, is a key area of investigation. rsc.org The goal is to create a more sustainable manufacturing process for high molecular weight phthalates like this compound. rsc.org

Exploration of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for understanding how its chemical structure influences its properties and for conducting tracing studies in various matrices.

Structure-Activity Relationship Studies for Related Phthalates

The biological activity of phthalates is closely linked to their chemical structure, particularly the length and branching of the alkyl side chains. ncsu.edu Studies on various dialkyl phthalates have shown that these structural features can influence their toxicological profiles. ncsu.edu

For instance, the degree of branching in the alcohol moiety can affect the metabolic pathways and the potential for adverse health effects. ncsu.edu Research on a range of phthalates has indicated that those with branched alkyl chains may exhibit different biological activities compared to their linear counterparts. ncsu.edu

Table 1: Examples of Branched Dialkyl Phthalates for Structure-Activity Relationship Studies

Compound NameAlcohol PrecursorKey Structural Feature
Bis(2-methylhexyl) phthalate2-MethylhexanolShorter branched chain
Bis(3-methylheptyl) phthalate3-MethylheptanolDifferent branching position
Bis(2-ethylhexyl) phthalate2-EthylhexanolDifferent branching pattern
Bis(2,6-dimethylheptyl) phthalate2,6-DimethylheptanolIsomeric dimethylheptyl chain

Synthesis of Labeled this compound for Tracing Studies

Isotopically labeled compounds are invaluable tools for tracing the environmental fate and metabolic pathways of chemicals. The synthesis of labeled this compound, for example with Carbon-13 (¹³C) or deuterium (B1214612) (D), would enable precise tracking and quantification in complex samples.

The synthesis of a ¹³C-labeled version could involve using ¹³C-labeled phthalic anhydride as a starting material. The subsequent esterification with 2,5-dimethylheptanol would yield this compound with the ¹³C label in the aromatic ring.

For deuterium labeling, one approach is to use a deuterated version of the 2,5-dimethylheptanol precursor. Alternatively, methods for the direct deuteration of the final phthalate ester could be explored, although this may be less specific. General methods for deuterium labeling of organic molecules often involve the use of heavy water (D₂O) and a suitable catalyst.

The synthesis of these labeled compounds would follow established protocols for isotopic labeling, requiring careful control of reaction conditions to ensure high isotopic enrichment and chemical purity.

Environmental Distribution and Occurrence of Bis 2,5 Dimethylheptyl Phthalate

Spatiotemporal Distribution Patterns and Source Apportionment

Given the absence of primary occurrence data, no analyses of distribution patterns or source apportionment for bis(2,5-dimethylheptyl) phthalate (B1215562) can be conducted.

No regional or global distribution assessments for bis(2,5-dimethylheptyl) phthalate are available in the scientific literature. Its status as a compound with limited to no apparent commercial production means it has not been included in large-scale environmental monitoring programs that assess the distribution of persistent organic pollutants. Therefore, its presence, patterns, and sources on a regional or global scale remain uncharacterized.

Identification of Anthropogenic and Biogenic Sources

The environmental presence of this compound, a member of the broader class of phthalate esters, is attributable to both human activities and natural processes. However, the contribution from anthropogenic sources is widely considered to be significantly greater than that from biogenic origins. canada.ca

Anthropogenic Sources

The primary anthropogenic source of phthalates is their extensive use as plasticizers to impart flexibility to polymers, particularly polyvinyl chloride (PVC). wikipedia.orgmdpi.comresearchgate.netnih.gov These compounds are not chemically bound to the plastic matrix and can be released into the environment throughout the product lifecycle. mdpi.comcanada.ca Key anthropogenic release pathways include:

Industrial Emissions: Manufacturing processes involving the production of phthalates and their incorporation into plastics can lead to direct releases into the atmosphere and wastewater. canada.cacanada.ca

Leaching from Consumer Products: A vast array of consumer goods, such as tablecloths, floor tiles, shower curtains, toys, and food packaging, contain phthalates. wikipedia.org Over time, these phthalates can leach out, contaminating indoor environments and eventually moving into the wider environment.

Waste Disposal: Landfills are a major repository for plastic waste. The gradual breakdown of these plastics results in the leaching of phthalates into landfill leachate, which can then contaminate groundwater and surrounding soil. canada.caresearchgate.netresearchgate.net

Wastewater and Sewage Sludge: Wastewater treatment plants receive phthalate-laden water from domestic and industrial sources. While some phthalates are removed during treatment, significant amounts can be discharged in the final effluent. nih.gov The resulting sewage sludge, if applied to agricultural land as fertilizer, can introduce phthalates into the soil.

Biogenic Sources

While less significant than anthropogenic inputs, some natural production of phthalates has been identified. Certain species of algae and microorganisms have been found to biosynthesize phthalates, including the closely related compound bis(2-ethylhexyl) phthalate (DEHP). researchgate.netnih.gov Research has suggested that some plants may also accumulate and potentially produce these compounds. nih.gov However, the general scientific consensus is that the quantities of phthalates produced through biogenic pathways are minor compared to the vast amounts introduced by human activities. canada.ca

Environmental Transport Mechanisms

Once released into the environment, this compound is subject to various transport processes that determine its distribution across different environmental compartments, including water, air, soil, and sediment. The specific transport of this compound is not well-documented, therefore, the following sections will discuss the transport mechanisms of phthalates in general, with a focus on structurally similar compounds like DEHP.

Leaching and Runoff Processes

Leaching from plastic materials is a primary pathway for the entry of phthalates into the environment. researchgate.net This process is influenced by factors such as temperature, the presence of fatty substances, and physical wear. wikipedia.orgnih.gov For instance, phthalates can migrate from PVC packaging into food, particularly fatty foods. wikipedia.org

A significant environmental concern is the leaching of phthalates from landfills. canada.ca Rainwater percolating through landfill waste can pick up these compounds, forming a contaminated liquid known as leachate. This leachate can then seep into the ground, leading to the contamination of groundwater resources. researchgate.netresearchgate.net

Runoff from both urban and agricultural areas also contributes to the transport of phthalates. In urban environments, stormwater can wash away phthalate-containing dust and particles from building materials and other sources. In agricultural settings, the use of plastic mulching films and the application of sewage sludge can introduce phthalates to the soil. Subsequent rainfall can then transport these phthalates via runoff into nearby rivers, lakes, and streams. mdpi.com

Volatilization and Atmospheric Deposition

Phthalates can be released directly into the atmosphere through volatilization from various sources, including industrial emissions and off-gassing from consumer products. canada.cacanada.ca Once in the atmosphere, these compounds can exist in either the gas phase or adsorbed to particulate matter.

Atmospheric transport allows for the long-range distribution of phthalates to regions far from their original sources. researchgate.net This is followed by atmospheric deposition, which can occur through two main processes:

Wet Deposition: Phthalates are removed from the atmosphere by precipitation (rain, snow, etc.).

Dry Deposition: Phthalate particles or gas molecules settle out of the atmosphere onto surfaces.

Atmospheric deposition is recognized as a significant source of phthalate contamination in large water bodies like the Great Lakes and various oceans. canada.caresearchgate.net This process contributes to the ubiquitous presence of these compounds in the global environment.

The table below illustrates the atmospheric concentrations and air-sea exchange fluxes of selected phthalates in the North Sea, providing an example of volatilization and deposition processes.

PhthalateAtmospheric Concentration (ng/m³)Air-Sea Exchange Flux (ng/m² day)Dominant Process
Di-n-butyl phthalate (DBP)up to 3.4338Net Deposition
Benzylbutyl phthalate (BBP)up to 3.413Net Deposition
Di-(2-ethylhexyl) phthalate (DEHP)up to 3.4+53Net Volatilization
Data from a study in the North Sea (German Bight). A positive flux value indicates net volatilization, while a negative value (implied for DBP and BBP) indicates net deposition.

Sorption to Environmental Particulates and Organic Matter

The fate and transport of phthalates in aquatic and terrestrial environments are heavily influenced by their tendency to attach to solid particles. This process, known as sorption, involves the binding of phthalates to soil, sediment, and suspended particulate matter in water. wikipedia.orgcanada.caresearchgate.net

The extent of sorption is largely dependent on the chemical properties of the specific phthalate and the characteristics of the environmental particles. Phthalates with longer and more branched alkyl chains, such as DEHP, tend to be more lipophilic (fat-loving) and thus exhibit a stronger affinity for organic matter present in soil and sediment. nih.gov

Sorption has several important consequences for the environmental behavior of phthalates:

Reduced Bioavailability: When sorbed to particles, phthalates are less available for uptake by aquatic organisms.

Sediment Accumulation: Due to their strong sorption to particulate matter, higher molecular weight phthalates tend to accumulate in the sediments of rivers, lakes, and oceans. nih.gov

Transport: Phthalates sorbed to suspended particles can be transported over long distances in aquatic systems.

The table below shows the transfer of DEHP from a PVC sheet to various types of particles, demonstrating the principle of sorption.

Particle TypeDEHP Transfer (µ g/mg-particle )
Small polyethylene (B3416737) particles (1-10 µm)8.5
Black forest soil16
Carbon black48
House dust35
Large polyethylene particles (45-53 µm)0.056-0.12
Soda lime glass (45-53 µm)0.18-0.31
Cotton linter0.42-0.78
Data from a 14-day passive flux sampler experiment. researchgate.net

Environmental Fate and Transformation of Bis 2,5 Dimethylheptyl Phthalate

Biodegradation Mechanisms and Kinetics

The primary route for the environmental breakdown of phthalate (B1215562) esters is through microbial activity. nih.gov The rate and extent of this biodegradation are influenced by the chemical structure of the phthalate and various environmental conditions. Generally, high-molecular-weight phthalates with branched alkyl chains, such as bis(2,5-dimethylheptyl) phthalate, tend to degrade more slowly than their short-chain, linear counterparts. epa.gov

Microbial Degradation Pathways (Aerobic and Anaerobic)

Microorganisms have evolved specific enzymatic pathways to break down phthalate esters, both in the presence (aerobic) and absence (anaerobic) of oxygen. researchgate.netnih.gov

The initial and rate-limiting step in the biodegradation of phthalate diesters is the hydrolysis of the ester bonds. nih.govd-nb.infonih.gov This reaction is catalyzed by microbial esterases or lipases, which cleave one of the two ester linkages, resulting in the formation of a monoester, in this case, mono-(2,5-dimethylheptyl) phthalate, and a corresponding alcohol, 2,5-dimethylheptanol. nih.gov This monoester is then further hydrolyzed to phthalic acid and another molecule of the alcohol. nih.govresearchgate.net This two-step hydrolysis is a common feature in the degradation of all phthalate esters. researchgate.net

Under anaerobic conditions, the degradation also proceeds via hydrolysis to phthalic acid. nih.gov

Once phthalic acid is formed, the central aromatic ring becomes susceptible to microbial attack. Under aerobic conditions, the degradation of phthalic acid proceeds through its conversion to dihydroxylated intermediates like 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.govnih.gov This intermediate is then funneled into one of two primary ring-cleavage pathways:

Ortho (or β-ketoadipate) pathway: The aromatic ring is cleaved between the two hydroxyl groups.

Meta pathway: The ring is cleaved adjacent to one of the hydroxyl groups.

Both pathways ultimately lead to the formation of smaller molecules that can be utilized by the microorganisms in their central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

In anaerobic environments, the degradation of phthalic acid follows a different route. The molecule is first activated to a thioester, typically phthaloyl-CoA, which is then decarboxylated to form benzoyl-CoA. nih.gov Benzoyl-CoA is a key central intermediate in the anaerobic degradation of many aromatic compounds.

Role of Specific Microbial Consortia and Isolated Strains (Bacteria, Fungi, Algae)

A wide variety of microorganisms capable of degrading phthalates have been isolated from diverse environments, including soil, sediment, and activated sludge. researchgate.netresearchgate.net While individual strains can break down phthalates, microbial consortia, or communities of different species, often exhibit more efficient and complete degradation. d-nb.infonih.gov This is due to synergistic interactions where different members of the consortium carry out different steps of the degradation pathway. nih.gov

Bacteria: Numerous bacterial genera have been identified as potent phthalate degraders. Species of Pseudomonas, Rhodococcus, Bacillus, Gordonia, Sphingomonas, and Mycobacterium are frequently cited for their ability to utilize phthalates as a source of carbon and energy. researchgate.netresearchgate.net For instance, a stable bacterial consortium of Pandoraea sp. and Microbacterium sp. was found to efficiently degrade dibutyl phthalate (DBP) and other phthalates. nih.gov

Fungi: Fungi also play a significant role in phthalate degradation, employing powerful extracellular enzymes.

Algae: While less studied, some algae may also contribute to the transformation of phthalates.

The degradation of high-molecular-weight phthalates can sometimes require the cooperation of different microbial species. For example, the degradation of di-n-octyl phthalate was shown to be a collaborative effort between a Gordonia species that converted the diester to phthalic acid, and an Arthrobacter species that then degraded the phthalic acid. d-nb.info

Influence of Environmental Factors on Biodegradation Rate

The efficiency of microbial degradation of phthalates is highly dependent on a range of environmental parameters.

FactorEffect on Biodegradation Rate
pH Most phthalate-degrading microorganisms exhibit optimal activity in a pH range of 6.0 to 8.0. Extreme acidic or alkaline conditions can inhibit microbial growth and enzymatic activity. nih.govnih.gov
Temperature The optimal temperature for the biodegradation of many phthalates is typically in the mesophilic range, around 30-35°C. nih.govnih.goviwaponline.com Lower temperatures significantly slow down the degradation rate, while excessively high temperatures can denature the enzymes involved. researchgate.net
Oxygen Aerobic degradation is generally faster and more efficient than anaerobic degradation. The presence of oxygen is crucial for the dioxygenase enzymes that initiate the cleavage of the aromatic ring in aerobic pathways. nih.gov
Substrate Concentration The concentration of the phthalate can influence the degradation rate. While a certain concentration is required to induce the necessary enzymes, very high concentrations can be inhibitory or toxic to the microorganisms. nih.govplos.org

Ecological Impact and Biotransformation of Bis 2,5 Dimethylheptyl Phthalate in Non Human Organisms

Biotransformation and Metabolism in Non-Human Biota

Enzymatic Pathways (Esterases, Dioxygenases, Hydroxylases)

It is crucial in scientific communication to adhere strictly to available evidence. Without specific studies on bis(2,5-dimethylheptyl) phthalate (B1215562), any attempt to populate the requested article sections would rely on speculation and potentially inaccurate analogies to other chemicals, which would not meet the required standards of scientific accuracy and professionalism.

Further research is required to determine the ecological footprint and biological fate of bis(2,5-dimethylheptyl) phthalate to fill this knowledge gap.

Table of Compound Names

As no specific research on the ecotoxicological impact and biotransformation of this compound was found, a table of compound names mentioned in a potential article cannot be generated.

Metabolite Identification and Quantification in Biological Samples

The biotransformation of HMW phthalates in non-human organisms is a critical process that dictates their persistence and potential for toxicity. The initial step in the metabolism of these compounds is the hydrolysis of one of the ester linkages, a reaction catalyzed by carboxylesterases, to form the corresponding monoester. researchgate.net For this compound, this would result in the formation of mono(2,5-dimethylheptyl) phthalate.

Subsequent to this primary metabolism, the monoester undergoes further oxidation, leading to a variety of secondary metabolites. This secondary metabolism is crucial as it generally increases the water solubility of the compounds, facilitating their excretion. Studies on analogous branched-chain phthalates like DINP have identified several types of oxidized metabolites in urine, including hydroxylated (OH), oxo (oxo), and carboxylated (carboxy) forms. nih.gov For instance, in the case of DINP, metabolites such as mono-(4-methyl-7-hydroxy-octyl)phthalate (7OH-MMeOP), mono-(4-methyl-7-oxo-octyl)phthalate (7oxo-MMeOP), and mono-(4-methyl-7-carboxyheptyl)phthalate (7carboxy-MMeHP) have been identified. nih.gov

Given the structural similarities, it is highly probable that this compound follows a similar metabolic pathway. The table below outlines the predicted metabolites of this compound based on the known metabolism of analogous HMW branched-chain phthalates.

Parent Compound Predicted Primary Metabolite Predicted Secondary Oxidized Metabolites
This compoundMono(2,5-dimethylheptyl) phthalateHydroxylated mono(2,5-dimethylheptyl) phthalate
Oxo-mono(2,5-dimethylheptyl) phthalate
Carboxylated mono(2,5-dimethylheptyl) phthalate

Quantification of these metabolites in biological samples is essential for assessing exposure and understanding the toxicokinetics of the parent compound. For example, in a study involving a single oral dose of deuterium-labeled DINP in a human volunteer, the oxidized metabolites were found to be the major urinary excretion products, accounting for a significant percentage of the administered dose, while the simple monoester represented only a small fraction. nih.gov This indicates that the organism efficiently metabolizes the monoester into more polar forms.

Comparative Metabolism Across Species (e.g., Invertebrates vs. Vertebrates)

The metabolism of phthalates can vary significantly across different species, which in turn influences their bioaccumulation potential and toxicity. In general, vertebrates are known to have more efficient metabolic pathways for xenobiotics compared to invertebrates.

Invertebrates, on the other hand, may exhibit slower metabolism of phthalates. This can lead to higher bioconcentration factors (BCFs) in some invertebrate species compared to vertebrates. nih.gov For example, benthic organisms have been observed to have higher BCFs for HMW phthalates than fish. researchgate.net This difference is often attributed to inter-species variations in metabolic transformation rates. researchgate.net

Fungi, both marine and freshwater species, have also been shown to metabolize phthalates. Their metabolic pathways can involve initial monohydroxylation by cytochrome P450-dependent enzymes, followed by further oxidation and de-esterification, ultimately leading to phthalic acid. researchgate.net

The table below provides a comparative overview of the metabolic capacity for HMW phthalates in different organism groups, which can be extrapolated to this compound.

Organism Group General Metabolic Capacity for HMW Phthalates Key Metabolic Enzymes/Pathways Implications for Bioaccumulation
Vertebrates (e.g., Fish, Mammals) Generally efficientCarboxylesterases, Cytochrome P450s, ADH, ALDH, UGTsLower potential for bioaccumulation due to rapid metabolism and excretion.
Invertebrates (e.g., Molluscs, Crustaceans) Can be less efficient than vertebratesCarboxylesterases, potential for some oxidative metabolismHigher potential for bioaccumulation in some species due to slower metabolism.
Fungi Capable of degradationCytochrome P450 monooxygenases, hydrolasesContribute to the environmental degradation of phthalates.

Advanced Analytical Methodologies for Bis 2,5 Dimethylheptyl Phthalate

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical steps in the analysis of Bis(2,5-dimethylheptyl) phthalate (B1215562) is its effective extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., water, soil, biological tissues), the concentration of the analyte, and the required level of analytical sensitivity.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most established and widely employed techniques for the extraction of phthalates from liquid samples. nih.gov

Solid-Phase Extraction (SPE) is a versatile technique that utilizes a solid adsorbent material, packed into a cartridge or disk, to selectively retain the analyte of interest from a liquid sample passed through it. For phthalate analysis, common sorbents include C18-bonded silica (B1680970) and polymeric materials. The choice of sorbent is critical and depends on the polarity of the target analyte. After the sample is loaded, interfering compounds are washed away with a solvent, and the purified analyte is then eluted with a small volume of a stronger organic solvent. This process not only isolates the analyte but also concentrates it, thereby enhancing the sensitivity of the subsequent analysis. In a study on the determination of various phthalates in beverages, SPE columns packed with novel covalent organic frameworks (COFs) as adsorbents demonstrated high recovery rates, suggesting their potential applicability for the extraction of Bis(2,5-dimethylheptyl) phthalate. mdpi.com

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For the extraction of relatively nonpolar compounds like this compound from aqueous samples, a water-immiscible organic solvent such as n-hexane or dichloromethane (B109758) is used. nih.govthermofisher.com The sample is shaken vigorously with the organic solvent, allowing the phthalate to partition into the organic phase. The organic layer is then separated, dried, and concentrated before analysis. To enhance extraction efficiency, parameters such as solvent choice, pH of the aqueous phase, and the use of salting-out agents can be optimized. nih.gov For instance, in the analysis of phthalates in corn oil, a liquid-liquid extraction using methanol (B129727) was selected to minimize contamination and effectively separate the analytes from the complex matrix. koreascience.kr

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid sample.High recovery, high enrichment factor, reduced solvent consumption, ease of automation.Potential for sorbent-analyte interactions, matrix effects, cost of cartridges.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple, inexpensive, suitable for a wide range of sample volumes.Large solvent consumption, emulsion formation, labor-intensive, potential for contamination.

Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE)

For solid and semi-solid samples, more advanced and efficient extraction techniques such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like Soxhlet extraction.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to enhance the extraction efficiency of organic compounds from solid and semi-solid matrices. thermofisher.com By using temperatures above the normal boiling point of the solvent, the solubility of the analyte increases, and the viscosity of the solvent decreases, leading to faster and more complete extraction. researchgate.net The high pressure maintains the solvent in its liquid state. This technique significantly reduces extraction times and solvent consumption compared to conventional methods. thermofisher.comresearchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix, thereby accelerating the extraction process. The rapid heating of the solvent enhances the desorption of the analyte from the sample matrix. MAE offers several advantages, including reduced extraction time, lower solvent consumption, and improved extraction yields. The choice of solvent is crucial in MAE, as it must be able to absorb microwave energy efficiently.

TechniquePrincipleAdvantagesDisadvantages
Accelerated Solvent Extraction (ASE) Extraction with organic solvents at elevated temperatures and pressures.Fast, efficient, low solvent consumption, automated.High initial instrument cost, potential for thermal degradation of labile compounds.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample matrix.Very fast, reduced solvent usage, improved extraction efficiency.Requires microwave-transparent vessels, potential for localized overheating, safety precautions needed.

Minimization of Contamination in Laboratory Procedures

A significant challenge in the trace analysis of phthalates, including this compound, is the ubiquitous presence of these compounds in the laboratory environment, leading to a high risk of sample contamination. nih.gov Phthalates are commonly used as plasticizers in a wide range of laboratory equipment and materials, such as plastic containers, tubing, gloves, and even solvent bottle caps. tandfonline.comresearchgate.netbiotage.com

To minimize contamination, a series of stringent laboratory practices must be implemented:

Use of Glassware: All glassware should be meticulously cleaned, for example, by soaking and washing with acetone (B3395972) and then baking at a high temperature (e.g., 140°C for at least 4 hours) to remove any adsorbed phthalates. mdpi.com

Solvent Purity: High-purity, phthalate-free solvents should be used. It is often necessary to redistill solvents to ensure their purity. researchgate.net

Avoidance of Plastic Materials: The use of plastic materials in sample collection, storage, and preparation should be avoided whenever possible. If unavoidable, materials known to be low in phthalates should be selected and tested for leaching.

Procedural Blanks: The analysis of procedural blanks (samples that go through the entire analytical process without the actual sample matrix) is essential to monitor for and quantify any background contamination.

Laboratory Environment: The laboratory air itself can be a source of phthalate contamination. Therefore, working in a clean, well-ventilated area, and keeping samples covered is crucial. researchgate.net

Chromatographic Separation Techniques

Following extraction and clean-up, the determination of this compound is typically performed using chromatographic techniques, which separate the analyte from other components in the extract before its detection and quantification.

Gas Chromatography (GC) with Various Detectors (ECD, FID, MS, MS/MS, HRMS)

Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. thermofisher.com In GC, the sample extract is vaporized and introduced into a long, thin column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

A variety of detectors can be coupled with GC for the analysis of phthalates:

Electron Capture Detector (ECD): This detector is highly sensitive to compounds containing electronegative atoms, such as the oxygen atoms in phthalates. publications.gc.caredalyc.org

Flame Ionization Detector (FID): A universal detector for organic compounds, FID is robust and provides good sensitivity. nih.gov

Mass Spectrometry (MS): GC-MS is a highly specific and sensitive technique that provides both qualitative (identification based on mass spectra) and quantitative data. oregonstate.edunih.gov

Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers even higher selectivity and sensitivity by performing a second stage of mass analysis, which is particularly useful for complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, allowing for the unambiguous identification of analytes and the differentiation between compounds with the same nominal mass.

DetectorPrincipleAdvantagesDisadvantages
ECD Measures the decrease in current caused by the capture of electrons by electronegative analytes.Very high sensitivity for halogenated compounds and other electronegative species.Limited to electronegative compounds, non-linear response over a wide range.
FID Measures the ions produced when organic compounds are burned in a hydrogen-air flame.Universal detector for organic compounds, robust, wide linear range.Destructive to the sample, not sensitive to non-combustible compounds.
MS Separates ions based on their mass-to-charge ratio.High specificity, provides structural information, can be used for unknown identification.Higher cost, more complex operation.
MS/MS Involves two stages of mass analysis for enhanced selectivity.Very high selectivity and sensitivity, reduced matrix interference.Higher cost and complexity than single MS.
HRMS Provides highly accurate mass measurements.Unambiguous identification, can differentiate isobaric compounds.Highest cost and complexity.

Liquid Chromatography (LC) with Various Detectors (UV, DAD, MS, MS/MS)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another important technique for the analysis of phthalates, especially for those that are less volatile or thermally labile. koreascience.kr In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the analyte's interaction with the stationary phase.

Common detectors used with LC for phthalate analysis include:

UV-Visible (UV) Detector: This detector measures the absorbance of UV or visible light by the analyte. Phthalates contain a benzene (B151609) ring, which absorbs UV light, making this a suitable detection method. mdpi.comresearchgate.net

Diode Array Detector (DAD): A DAD is a type of UV detector that can measure the absorbance at multiple wavelengths simultaneously, providing a UV spectrum of the analyte which can aid in its identification. hitachi-hightech.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are powerful techniques that combine the separation power of LC with the high sensitivity and selectivity of mass spectrometry. koreascience.krnih.gov These are often the methods of choice for trace-level analysis of phthalates in complex matrices.

DetectorPrincipleAdvantagesDisadvantages
UV/DAD Measures the absorbance of UV-visible light by the analyte.Relatively inexpensive, robust, non-destructive.Moderate sensitivity, requires analyte to have a chromophore.
MS Separates ions based on their mass-to-charge ratio.High specificity and sensitivity, applicable to a wide range of compounds.Higher cost, potential for ion suppression from matrix components.
MS/MS Involves two stages of mass analysis for enhanced selectivity.Very high selectivity and sensitivity, reduced matrix effects.Higher cost and complexity than single MS.

Advanced Detection and Quantification Methods

The reliable identification and quantification of DPHP metabolites necessitate the use of highly sensitive and selective analytical technologies. Modern analytical chemistry offers several powerful tools for this purpose, with mass spectrometry coupled to chromatographic separation being the gold standard.

Mass Spectrometry Techniques (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a cornerstone for the analysis of DPHP metabolites due to its ability to provide structural information and high sensitivity. capes.gov.br The primary challenge in DPHP metabolite analysis is distinguishing them from the metabolites of other structurally similar phthalates, such as di-iso-decyl phthalate (DIDP). nih.gov To address this, two main types of mass spectrometry are employed: tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used technique for the analysis of phthalate metabolites. nih.govuzh.ch In HPLC-MS/MS, the sample extract is first separated by high-performance liquid chromatography, and then the metabolites are detected by a tandem mass spectrometer. This instrument operates by selecting a specific parent ion of the metabolite, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. researchgate.net For DPHP metabolites, HPLC-MS/MS methods have been developed to quantify key biomarkers like mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP), mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP), and mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP) in human urine. nih.govnih.gov

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): This technique offers an alternative and often complementary approach. After separation by gas chromatography, HRMS instruments measure the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of the metabolites and their fragments, providing a high degree of confidence in their identification. capes.gov.br GC-HRMS has been shown to be particularly effective in unambiguously distinguishing DPHP metabolites from the co-eluting, structurally isomeric metabolites of DIDP, which can be a significant challenge for lower resolution instruments. nih.gov

A comparative study highlighted that both HPLC-MS/MS and GC-HRMS are suitable for the sensitive and selective determination of DPHP metabolites. nih.gov The choice between the two often depends on the specific requirements of the study, including the need to differentiate from specific isomers and the available instrumentation.

Isotope Dilution Mass Spectrometry

To achieve the highest accuracy and precision in quantification, isotope dilution mass spectrometry (IDMS) is the method of choice. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., DPHP-d4) to the sample before any sample preparation steps. nih.gov These isotope-labeled internal standards have nearly identical chemical and physical properties to their non-labeled counterparts.

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure the reliability and comparability of data from different laboratories, analytical methods for DPHP metabolites must undergo rigorous validation. This process establishes the performance characteristics of the method and includes the implementation of ongoing quality assurance and quality control (QA/QC) measures.

Detection Limits, Quantification Limits, and Recovery Rates

Key performance indicators of an analytical method are its detection limits, quantification limits, and recovery rates.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.

Recovery Rate: The percentage of the true amount of an analyte that is successfully measured by the analytical method after all sample preparation and analysis steps.

Several studies have reported these parameters for the analysis of DPHP metabolites in urine. The table below summarizes some of these findings.

Analytical MethodMetaboliteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery Rate (%)
GC-HRMS cx-MPHxP0.050.1588 - 108
OH-MPHP0.10.388 - 108
oxo-MPHP0.10.3Not Reported
GC-MS/MS cx-MPHxP0.050.15103 - 106
OH-MPHP0.10.3Not Reported
oxo-MPHP0.10.3Not Reported
HPLC-MS/MS cx-MPHxPNot Reported0.3 - 0.5Not Reported
OH-MPHPNot Reported0.3 - 0.5Not Reported
oxo-MPHPNot Reported0.3 - 0.5Not Reported
HPLC-MS/MS DPHP Metabolites0.1 - 0.2Not ReportedNot Reported

Data compiled from Gries et al. (2012) and Koch et al. (2021). nih.govnih.gov

The recovery rates for cx-MPHxP using GC-MS/MS were found to be between 103% and 106% at spiked concentrations of 1 µg/L, 10 µg/L, and 100 µg/L. nih.gov For OH-MPHP using GC-HRMS, recovery rates ranged from 88% to 108% across the same concentration range. nih.gov

Interferences and Matrix Effects

Interferences: A significant challenge in the analysis of DPHP metabolites is the potential for interference from other compounds present in the sample that may have similar chemical properties. The most critical interference comes from the metabolites of di-iso-decyl phthalate (DIDP), which are structurally isomeric with DPHP metabolites. nih.gov Because they can have the same mass and similar retention times in chromatography, they can be difficult to distinguish with low-resolution mass spectrometers. The use of high-resolution mass spectrometry (GC-HRMS) is often necessary to provide the required selectivity to separate the signals from DPHP and DIDP metabolites, ensuring accurate quantification. nih.gov

Matrix Effects: Biological samples like urine are complex matrices containing numerous endogenous compounds. These co-extracted substances can interfere with the ionization of the target analytes in the mass spectrometer, leading to either suppression or enhancement of the signal. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the quantification. capes.gov.br The most effective way to compensate for matrix effects is the use of isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is added to the sample at the beginning of the procedure. This approach is a cornerstone of robust QA/QC protocols for the analysis of DPHP metabolites in urine.

Environmental Remediation and Management Strategies for Phthalate Contamination

Bioremediation Approaches for Bis(2,5-dimethylheptyl) Phthalate (B1215562) and Related Phthalates

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. For phthalates, this is considered a cost-effective and environmentally sound approach. The initial step in the biodegradation of phthalate esters involves the enzymatic hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol. This process is carried out by a variety of microorganisms. d-nb.infonih.gov

Microbial Remediation (Bioaugmentation, Biostimulation)

Microbial remediation of phthalate-contaminated environments can be enhanced through two primary strategies: bioaugmentation and biostimulation. Bioaugmentation involves the introduction of specific microorganisms with known phthalate-degrading capabilities into the contaminated site. Biostimulation, on the other hand, involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants.

Table 1: Examples of Bacterial Strains Involved in the Degradation of High-Molecular-Weight Phthalates

Bacterial StrainDegraded Phthalate(s)Degradation EfficiencyReference
Gordonia sp.Di-n-octyl phthalate (DnOP)83.5% degradation of 1000 mg/L in 120 h nih.gov
Bacillus sp.Di(2-ethylhexyl) phthalate (DEHP)Almost complete degradation in 4 days iwaponline.com
Achromobacter sp. RXDi(2-ethylhexyl) phthalate (DEHP)>86.4% in contaminated soil iwaponline.com
Gordonia terrae RL-JC02Di(2-ethylhexyl) phthalate (DEHP)86% degradation within 72 h iwaponline.com
Enterobacter YC-IL1Di(2-ethylhexyl) phthalate (DEHP)86% removal in contaminated soil within 6 days iwaponline.com

Phytoremediation Potential

Phytoremediation is an environmental remediation technology that utilizes plants to remove, transfer, stabilize, or destroy contaminants in soil and groundwater. For phthalates, plants can take up these compounds from the soil through their roots and metabolize them. Research has shown that various plants can accumulate phthalates, and in some cases, metabolize them into less harmful substances. nih.gov

Specific data on the phytoremediation of Bis(2,5-dimethylheptyl) phthalate is not available. However, studies on other phthalates, such as DEHP and di-n-butyl phthalate (DBP), have demonstrated that plants like lettuce, strawberry, and carrots can take up these compounds from the soil. nih.gov Once absorbed, phthalate esters can be metabolized by the plant into their corresponding monoesters. nih.gov The potential for phytoremediation of high-molecular-weight phthalates is an area of ongoing research, with a focus on identifying hyperaccumulator plant species that can tolerate and accumulate high concentrations of these contaminants.

Composting and Landfarming Techniques

Composting is a managed biological process that decomposes organic matter, and it has been shown to be effective in remediating soils contaminated with phthalates. The high temperatures achieved during the thermophilic phase of composting can accelerate the degradation of these compounds. nih.gov Landfarming is another bioremediation technique where contaminated soil is excavated and spread over a prepared land surface to enhance microbial degradation through aeration and the addition of nutrients.

Studies on the composting of sludge and soil contaminated with DEHP have shown significant removal efficiencies, often exceeding 85%. researchgate.net The degradation rate is typically highest during the thermophilic phase. nih.govresearchgate.net For example, aerobic composting has been reported to remove 91-97% of DEHP within 30 days. nih.gov Landfarming has also been successfully applied to soils contaminated with DEHP, with one study reporting a significant reduction in DEHP concentration over a two-year period.

Table 2: Remediation of Phthalates using Composting and Landfarming

TechniquePhthalateInitial ConcentrationDurationRemoval EfficiencyReference
Aerobic CompostingDEHP50-250 mg/kg30 days91-96% nih.gov
Anaerobic CompostingDEHP100 mg/kg112 days55-69% nih.gov
LandfarmingDEHP4551 ppm2 yearsSignificant Reduction
CompostingDEHP6.26 mg/kg180 days91% nih.gov

Advanced Oxidation Processes (AOPs) for Phthalate Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are often used for contaminants that are resistant to conventional biological treatment.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of ultraviolet (UV) light. These processes have been shown to be effective in degrading a variety of phthalates. mdpi.comresearchgate.nettums.ac.ir

While specific studies on this compound are lacking, research on other phthalates demonstrates the potential of these methods. For instance, the Fenton process has achieved high degradation efficiencies for DEHP and other phthalates. researchgate.nettums.ac.ir The photo-Fenton process has been shown to further enhance the degradation of phthalates, with studies reporting over 95% removal of total organic carbon for diallyl phthalate. mdpi.com

Table 3: Degradation of Phthalates using Fenton and Photo-Fenton Processes

ProcessPhthalateInitial ConcentrationConditionsDegradation EfficiencyReference
FentonDEHP, DINP20 mg/L100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 3, 30 min84% (DEHP), 90% (DINP) researchgate.net
Photo-FentonDEHP, DINP20 mg/L100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 3, 90 min UV97% (DEHP), 97% (DINP) researchgate.net
FentonDiallyl Phthalate100 mg/L1000 mg/L H₂O₂, 50 mg/L Fe²⁺, pH 3.2>95% TOC removal in 300 min mdpi.com
FentonDEHP20 mg/L90 mg/L H₂O₂, 5 mg/L Fe²⁺, pH 385.6% in 60 min tums.ac.ir

Ozonation and UV-based Processes

Ozonation involves the use of ozone (O₃) as a powerful oxidant to break down contaminants. When combined with UV light (UV/O₃), the process generates hydroxyl radicals, leading to even more effective degradation. UV irradiation can also be combined with hydrogen peroxide (UV/H₂O₂) to produce hydroxyl radicals. These methods have been successfully applied to the degradation of various phthalates. researchgate.netfrontiersin.orgnih.gov

The degradation rates of phthalates in these processes are influenced by factors such as pH, the concentration of the oxidant, and the intensity of UV radiation. Studies on diethyl phthalate (DEP) and DEHP have shown that combined UV/O₃ processes can significantly enhance degradation compared to either treatment alone. The UV/TiO₂ process has also demonstrated high removal efficiencies for several phthalates. frontiersin.orgnih.gov

Table 4: Degradation of Phthalates using Ozonation and UV-based Processes

ProcessPhthalate(s)ConditionsDegradation EfficiencyReference
UV/O₃DEHP5 mg/L initial concentration, 30 min80%
UV/H₂O₂DEP-Effective degradation researchgate.net
UV/TiO₂DMP, DEP, DBP90 min93.03% (DMP), 92.64% (DEP), 92.50% (DBP) frontiersin.org
OzonationDEP-Degradation enhanced by OH radical attack researchgate.net

No Publicly Available Research on the Environmental Remediation and Management of this compound

A thorough review of scientific literature and public data reveals a significant gap in research concerning the environmental remediation and management of the specific chemical compound this compound. Despite extensive searches for data on its behavior in environmental systems and its response to treatment technologies, no specific studies detailing its removal through adsorption, filtration, or integrated treatment systems, nor its fate during wastewater treatment, were found.

The available body of research on phthalate remediation overwhelmingly focuses on more common and historically prevalent compounds, such as Bis(2-ethylhexyl) phthalate (DEHP). While DEHP shares a general structural class with this compound, specific data on the latter's interaction with remediation technologies and its environmental persistence is not available. Extrapolation of data from other phthalates would be scientifically unfounded due to potential differences in physicochemical properties stemming from their unique molecular structures.

Consequently, it is not possible to provide scientifically accurate and detailed information for the following topics as they pertain specifically to this compound:

Fate of this compound during Wastewater Treatment

There are no published research findings or data tables to populate these sections with the required level of scientific accuracy and detail. The information does not appear to exist in the public domain at this time. Therefore, a detailed article on this specific compound as per the requested outline cannot be generated.

Future Research Directions and Unaddressed Challenges

Development of Novel Bioremediation Strategies for Recalcitrant Phthalates

The biodegradation of high-molecular-weight (HMW) phthalates is often slow and incomplete, making them recalcitrant in many environments. mst.dk Future research must focus on developing innovative and more effective bioremediation technologies.

A significant area of opportunity lies in anaerobic bioremediation . Anaerobic treatment methods are attractive alternatives to conventional aerobic processes because they require fewer nutrients, produce less sludge, and can generate energy as methane (B114726) gas. Research has demonstrated that all three phthalate (B1215562) isomers can be degraded by methanogenic sludge, though degradation rates for HMW compounds like di-(2-ethylhexyl) phthalate (DEHP) are significantly lower than for shorter-chain phthalates. dtu.dk A primary challenge is the slow growth rate of the degrading microbial consortia and potential inhibition by other compounds in the waste stream. Future work should aim to optimize anaerobic digester conditions and enrich for highly efficient microbial consortia capable of breaking down complex, branched-chain phthalates.

Genetic engineering offers a powerful tool to enhance the biodegradative capabilities of microorganisms. mdpi.com This can involve modifying existing enzymes to improve their efficiency or introducing new degradation pathways into robust bacterial strains. nih.govunlockinglifescode.org For instance, researchers have successfully engineered marine bacteria to break down PET plastic in saltwater by expressing enzymes from other microbes on their cell surfaces. nsf.gov Similar approaches could be applied to phthalates, focusing on enhancing the expression and efficacy of key enzymes like esterases and dioxygenases. nih.gov Identifying novel, more efficient hydrolases through functional metagenomics and metaproteomics is a critical first step. nih.gov

Furthermore, mycoremediation , the use of fungi for bioremediation, is a promising strategy. Fungi possess highly effective extracellular enzyme systems capable of breaking down complex organic molecules. nih.gov Fungal processes can hydrolyze phthalate esters and subsequently degrade the aromatic phthalic acid core. nih.gov Research into identifying fungal species with high tolerance and degradation capacity for HMW phthalates is a key future direction.

Bioremediation Strategy Description Key Research Challenges References
Anaerobic Digestion Use of methanogenic microbial consortia to break down phthalates in the absence of oxygen, often with biogas production.Slow degradation rates for HMW phthalates; inhibition by co-contaminants; optimizing microbial consortia. dtu.dk
Genetic Engineering Modifying microorganisms to enhance the expression of key degradative enzymes or to introduce novel metabolic pathways.Identifying effective enzymes; ensuring stability of modified organisms in the environment; public acceptance. mdpi.comnih.govunlockinglifescode.orgnsf.gov
Mycoremediation Utilizing the extracellular enzymatic systems of fungi to degrade complex phthalates.Identifying robust fungal species; understanding enzymatic pathways; optimizing conditions for fungal growth and enzyme production. nih.gov

Refined Understanding of Phthalate-Microbe Interactions and Enzymatic Pathways

A fundamental challenge in the bioremediation of phthalates is the intricate and varied nature of microbial degradation pathways. While the initial step generally involves hydrolysis by esterases to form phthalic acid and an alcohol, the subsequent steps differ significantly between aerobic and anaerobic conditions and even between different types of bacteria. nih.govnih.govresearchgate.net

Under aerobic conditions , bacteria typically utilize dioxygenase enzymes to attack the aromatic ring of phthalic acid, leading to the formation of protocatechuate, which is then funneled into central metabolism. nih.govnih.gov In contrast, anaerobic degradation follows a completely different route. In sulfate-reducing and methanogenic consortia, phthalate is first activated to phthaloyl-CoA. researchgate.net This highly unstable intermediate is then decarboxylated to benzoyl-CoA, a central hub in the anaerobic degradation of many aromatic compounds. researchgate.net

Significant knowledge gaps remain, particularly concerning the regulatory networks that control the expression of these degradation genes. nih.gov Understanding how microbes sense the presence of phthalates and switch on the relevant genes is crucial for engineering more efficient bioremediation systems. Future research should focus on:

Characterizing Novel Enzymes: Identifying and characterizing the full suite of hydrolases, dioxygenases, decarboxylases, and other enzymes involved in the degradation of branched, HMW phthalates like Bis(2,5-dimethylheptyl) phthalate.

Investigating Transport Mechanisms: Elucidating how these large, hydrophobic molecules are transported across the microbial cell membrane to be degraded.

Mapping Regulatory Circuits: Identifying the specific regulatory proteins (e.g., repressors, activators) and genetic switches that control the expression of phthalate degradation operons. nih.gov

Advanced Analytical Techniques for Trace-Level Detection and Speciation

Accurately assessing the environmental occurrence and fate of this compound requires robust analytical methods capable of detecting and quantifying the compound at very low concentrations in complex matrices. A significant challenge in phthalate analysis is the risk of contamination from laboratory equipment and reagents, which are often made of plastic. [Original result 10]

Future research will depend on the continued advancement and application of highly sensitive and selective techniques. Chromatography coupled with mass spectrometry is the cornerstone of modern phthalate analysis.

Key advanced methods include:

HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is frequently used for analyzing phthalate metabolites in biological samples. Isotope dilution techniques are considered the gold standard for precision at trace levels. [Original result 2]

GC-MS: Gas chromatography-mass spectrometry is a well-established method. Innovations such as automated on-line liquid chromatography-gas chromatography (LC-GC) coupling, using interfaces like the Through Oven Transfer Adsorption Desorption (TOTAD), allow for direct injection of filtered water samples, minimizing sample preparation and enabling very low detection limits (e.g., 0.1 µg/L for DEHP in leachate). [Original result 3]

Thermal Desorption (TD)-GC-MS: This solvent-free pre-concentration technique is ideal for analyzing trace levels of phthalates in air. It allows for the detection of analytes at the parts-per-trillion (ng/m³) level. [Original result 6]

Stir Bar Sorptive Extraction (SBSE): Coupled with liquid desorption and large volume injection GC-MS, SBSE is a powerful pre-concentration technique for analyzing ultra-trace levels of phthalates in drinking water, achieving detection limits in the low ng/L range. [Original result 7]

Future efforts must focus on developing and validating standardized methods specifically for HMW branched phthalates like this compound and their metabolites across a range of environmental media.

Analytical Technique Application Matrix Key Advantages Reported Detection Limits (for similar HMW Phthalates) References
LC-GC-MS (with TOTAD) Complex wastewater (leachate)Automated, minimal sample prep, high sensitivity0.1 µg/L (DEHP)[Original result 3]
TD-GC-MS Air (indoor and ambient)Solvent-free, high pre-concentration factor<0.23 ng/m³[Original result 6]
SBSE-LD/LVI-GC-MS Drinking waterHigh sensitivity for ultra-trace analysis, low sample volume3–40 ng/L[Original result 7]
HPLC-MS/MS Biological samples (urine, etc.)High precision with isotope dilution, suitable for metabolitesTrace levels[Original result 2]

Assessment of this compound in Emerging Environmental Compartments

A major unaddressed challenge is the profound lack of occurrence data for this compound in the environment. While it is listed as a chemical used in consumer products, scientific literature contains virtually no measurements of its concentration in any environmental compartment. cpsc.gov This data gap prevents any meaningful risk assessment.

Future research must prioritize the assessment of this compound in compartments where HMW phthalates are known to accumulate. Due to their high hydrophobicity and low water solubility, compounds like this compound are expected to partition from water and air onto solid phases.

Key emerging compartments requiring investigation include:

Indoor Dust and Air: The indoor environment is a primary source and reservoir for many plasticizers that leach from consumer goods. diva-portal.org Studies have measured significant emissions of DEHP and DINP into indoor air. Given its use as a plasticizer, this compound is likely present in house dust and indoor air, representing a direct human exposure pathway.

Microplastics: Plastic debris acts as a vector for transporting hydrophobic pollutants in aquatic ecosystems. [Original result 20] Phthalates can adsorb onto the surface of microplastics, and HMW phthalates are frequently detected on marine plastics. Investigating the presence of this compound on microplastics is critical to understanding its long-range transport potential.

Sewage Sludge and Biosolids: Wastewater treatment plants are sinks for many pollutants. HMW phthalates are known to accumulate in sewage sludge due to their low biodegradability and high sorption tendency. mst.dk Since sludge is often applied to agricultural land as biosolids, this represents a potential pathway for soil contamination.

Biota: The lipophilic nature of HMW phthalates means they have the potential to bioaccumulate in the fatty tissues of organisms. [Original result 20] Targeted monitoring in aquatic and terrestrial food webs is necessary to determine the extent of bioaccumulation of this compound.

Predictive Modeling of Environmental Fate and Ecological Behavior

In the absence of extensive monitoring data, predictive modeling is an essential tool for estimating the environmental distribution and persistence of chemicals like this compound. Multimedia fugacity models, such as those used by the U.S. Environmental Protection Agency (e.g., E-FAST, IGEMS), use a chemical's physicochemical properties to predict its partitioning among environmental compartments like air, water, soil, and sediment. [Original result 1, Original result 11]

Experimental Determination of Physicochemical Properties: Accurately measuring the properties of this compound to provide reliable inputs for fate models.

Refining Fate Models for Branched Isomers: The complex branching of this compound may affect its environmental behavior in ways not fully captured by models developed for linear phthalates. Models need to be validated for such structures.

Integrating Indoor and Outdoor Environments: Models are increasingly recognizing that for chemicals used in consumer products, the indoor environment is a critical source term that influences concentrations in the urban landscape. diva-portal.org

Modeling Complex Mixtures: Humans and ecosystems are exposed to mixtures of phthalates. Advanced statistical and modeling approaches, such as Bayesian factor regression, are needed to understand the cumulative effects of these mixtures and to overcome issues of multicollinearity in epidemiological studies. arxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.